molecular formula C13H13N3O B1481433 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol CAS No. 2098116-51-7

6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol

Cat. No. B1481433
CAS RN: 2098116-51-7
M. Wt: 227.26 g/mol
InChI Key: PGXBJELJHHMMAW-UHFFFAOYSA-N
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Description

6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol (6-DHP) is a novel synthetic organic compound that has gained much attention in recent years due to its potential applications in a variety of scientific research areas. 6-DHP is a heterocyclic compound with a six-membered ring containing three nitrogen atoms and one oxygen atom. It is a colorless, crystalline solid with a molecular weight of 215.3 g/mol.

Scientific Research Applications

Electrochromic Materials

The compound 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol and its derivatives have been explored for their potential applications in electrochromic materials. For instance, electron-deficient pyrrolo-acenaphtho-pyridazine-dione-based donor-acceptor conjugated polymers, derived from similar structures, have been synthesized and studied for their electrochromic applications. These materials exhibited significant optical contrasts in the near-infrared region, showcasing their utility in electrochromic devices. The polymers displayed reversible color changes and outstanding redox stability, making them suitable for various electrochromic applications (Cho et al., 2015).

Photocatalytic Synthesis

Another application of compounds related to 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol lies in the field of photocatalytic synthesis. The development of efficient and practical methods for synthesizing 3,4-dihydroisoquinolinones, a class of compounds with similar structural motifs, has been a subject of research. These compounds are found in numerous biologically active molecules. Visible light photocatalytic strategies have been employed for direct conversions and intramolecular hydroaminations, leading to the efficient synthesis of these heterocyclic motifs. This approach underscores the potential of these compounds in synthesizing biologically relevant structures using green chemistry principles (Yu et al., 2017).

Heterocyclic Synthesis

The structural core of 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol is conducive to the synthesis of various heterocyclic compounds, which are integral to pharmaceuticals and other functional materials. Research has focused on developing novel methodologies for synthesizing diverse heterocyclic systems by manipulating the isoquinoline and pyridazinone moieties. These synthetic strategies enable the construction of complex molecules with potential applications in drug discovery and material science (Paronikyan et al., 2019).

Luminescent Materials

Compounds structurally related to 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol have been investigated for their luminescent properties. The synthesis of novel heterocyclic frameworks that exhibit strong luminescence has been a focus of recent research. These materials find applications in optoelectronics, sensing, and imaging, where their luminescent properties can be harnessed for various technological advancements (Jiang et al., 2017).

properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13-6-5-12(14-15-13)16-8-7-10-3-1-2-4-11(10)9-16/h1-6H,7-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXBJELJHHMMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NNC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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